2-Aminoquinoline-5-carboxylic acid
Overview
Description
2-Aminoquinoline-5-carboxylic acid is a compound with the molecular weight of 188.19 . It is an off-white solid and its IUPAC name is 2-amino-5-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of 2-Aminoquinoline-5-carboxylic acid involves a three-step sequence starting from commercially available 6-quinolinecarboxylic acid . The process features a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system .Molecular Structure Analysis
The molecular structure of 2-Aminoquinoline-5-carboxylic acid has been studied using B3LYP hybrid functional with 6-311++G (d,p) as basis set . The lowest excited state is possibly the π to π* charge-transfer (CT) state .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various protocols including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
2-Aminoquinoline-5-carboxylic acid is an off-white solid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Colorimetric Reagent for Ruthenium
2-Aminoquinoline-5-carboxylic acid derivatives, such as 5-hydroxyquinoline-8-carboxylic acid, have been studied for their potential as colorimetric reagents. In a study by Breckenridge and Singer (1947), 5-aminoquinoline-8-carboxylic acid was prepared and evaluated for its ability to develop color in the presence of ruthenium, showing its potential in analytical applications for metal detection (Breckenridge & Singer, 1947).
2. Directed C-H Bond Functionalization
The aminoquinoline framework, including 2-aminoquinoline-5-carboxylic acid derivatives, plays a significant role in directed C-H bond functionalization. Shabashov and Daugulis (2010) developed a palladium-catalyzed method for auxiliary-directed arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, highlighting the versatility of these compounds in organic synthesis (Shabashov & Daugulis, 2010).
3. Synthesis of Antiallergy Agents
A series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, related to 2-aminoquinoline-5-carboxylic acid, were synthesized and evaluated for antiallergy activity. Althuis et al. (1980) found that these compounds exhibited significant intravenous activity, suggesting their potential in developing new antiallergy medications (Althuis et al., 1980).
4. Antitumor Antibiotic Analogs
Compounds structurally related to 2-aminoquinoline-5-carboxylic acid have been studied for their potential as antitumor antibiotics. Boger et al. (1987) prepared and evaluated compounds like 7-amino-5,8-dioxo-2-(2'-pyridyl)quinoline-6'-carboxylic acid, demonstrating their potential in cancer research (Boger et al., 1987).
Safety And Hazards
While specific safety and hazards information for 2-Aminoquinoline-5-carboxylic acid was not found, it’s important to handle all chemicals with appropriate safety measures. For example, quinoline-5-carboxylic acid can cause skin irritation and serious eye irritation, and may cause respiratory irritation .
Future Directions
Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
2-aminoquinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEMCEKQBCNCGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652884 | |
Record name | 2-Aminoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinoline-5-carboxylic acid | |
CAS RN |
496806-75-8 | |
Record name | 2-Aminoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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